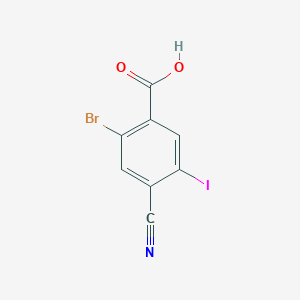

2-Bromo-4-cyano-5-iodobenzoic acid

Description

2-Bromo-4-cyano-5-iodobenzoic acid is a halogenated benzoic acid derivative with a molecular formula C₈H₃BrINO₂. Its structure features a bromine atom at the 2-position, a cyano group (-CN) at the 4-position, and an iodine atom at the 5-position of the benzene ring, with a carboxylic acid (-COOH) group at position 1. This combination of electron-withdrawing substituents (Br, CN, I) and the carboxylic acid group confers unique physicochemical properties:

- Electron-withdrawing effects: The cyano group strongly withdraws electrons via resonance, enhancing the acidity of the -COOH group compared to unsubstituted benzoic acid.

Properties

IUPAC Name |

2-bromo-4-cyano-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrINO2/c9-6-1-4(3-11)7(10)2-5(6)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZJHHPDYOUPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(=O)O)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-5-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-cyano-5-iodobenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-5-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The cyano group can be reduced to an amine, or the benzoic acid moiety can be oxidized to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing the benzoic acid group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction can produce amines .

Scientific Research Applications

2-Bromo-4-cyano-5-iodobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-4-cyano-5-iodobenzoic acid exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine, cyano, and iodine groups, which can participate in various chemical reactions. These substituents influence the compound’s electronic properties, making it a versatile intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The following compounds share structural similarities with 2-bromo-4-cyano-5-iodobenzoic acid, differing primarily in halogen or functional group placement:

†Similarity based on halogen positioning; ‡From CAS database similarity scores .

Key Observations:

- Acidity Trends: The cyano group in 2-bromo-4-cyano-5-iodobenzoic acid is a stronger electron-withdrawing group than chloro (-Cl) or amino (-NH₂), leading to greater acidity (lower pKa) compared to 2-bromo-4-chloro-5-iodobenzoic acid or 4-amino-5-bromo benzoic acid .

Structural and Electronic Analysis

Bond Length and Geometry (DFT Studies):

Evidence from DFT studies on 4-amino-5-bromo benzoic acid (Table 1 in ) reveals that:

- The C-Br bond length in brominated benzoic acids ranges from 1.89–1.92 Å , consistent with typical C-Br single bonds.

- Electron-withdrawing groups (e.g., -CN) shorten adjacent C-C bonds due to increased electron delocalization. For example, in 4-cyano-substituted analogues, the C(4)-C(5) bond length is reduced by ~0.05 Å compared to chloro or amino derivatives .

Reactivity Implications:

- Cyano Group Reactivity: The -CN group can participate in nitrile-specific reactions (e.g., hydrolysis to amides or carboxylic acids), a feature absent in chloro- or methyl-substituted analogues.

- Iodine as a Leaving Group : The iodine atom’s size and polarizability make it a superior leaving group compared to bromine or chlorine in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

2-Bromo-4-cyano-5-iodobenzoic acid is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including oncology and antibacterial research.

- Molecular Formula : CHBrINO

- Molecular Weight : 326.91 g/mol

- CAS Number : 1133123-02-0

The biological activity of 2-Bromo-4-cyano-5-iodobenzoic acid largely stems from its ability to interact with specific molecular targets within cells. The presence of bromine, iodine, and cyano groups allows the compound to participate in various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Interaction with Bcl-2 Family Proteins

Research indicates that this compound may act as an inhibitor of Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. By binding to these proteins, it can promote apoptosis in cancer cells, making it a candidate for cancer therapy. The binding affinity and efficacy were demonstrated in studies involving small-cell lung cancer models, where modifications to the compound enhanced its potency against tumor growth .

Anticancer Activity

2-Bromo-4-cyano-5-iodobenzoic acid has shown promising results in inhibiting tumor growth in various cancer cell lines. In particular, its derivatives have been tested for their ability to induce apoptosis in small-cell lung cancer models:

| Compound | IC (nM) | Target |

|---|---|---|

| 2-Bromo-4-cyano-5-iodobenzoic acid | 21–22 | Bcl-xL |

| Modified derivative | 38 | Bcl-xL |

The modifications to the acid group significantly impacted the binding affinity and cellular activity, indicating a strong structure-activity relationship .

Antibacterial Activity

In addition to its anticancer properties, 2-Bromo-4-cyano-5-iodobenzoic acid exhibits antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness against these pathogens highlights its potential as a therapeutic agent in treating bacterial infections .

Case Studies

- Cancer Research : A study evaluated the effects of this compound on H146 small-cell lung cancer cells. Results showed that treatment with the compound led to significant apoptosis induction, as evidenced by increased cleavage of PARP and caspase-3 markers in tumor tissues .

- Antibacterial Efficacy : Another investigation demonstrated that methyl derivatives of this compound effectively inhibited bacterial growth. The study compared various structural analogs and found that the combination of bromine and iodine substituents contributed to enhanced antibacterial properties .

Comparison with Similar Compounds

The unique combination of halogen substituents in 2-Bromo-4-cyano-5-iodobenzoic acid distinguishes it from similar compounds. Below is a comparison table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-bromo-5-iodobenzoate | CHBrIO | Antibacterial |

| Methyl 4-bromo-2-cyano-5-fluorobenzoate | CHBrFNO | Different reactivity |

| Methyl 3-bromo-4-cyano-benzoate | CHBrNO | Similar activity |

This comparison illustrates how variations in chemical structure can influence biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.